

# Application Note: Utilization of Sulfasalazine 3-Isomer as an Analytical Standard

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## Compound of Interest

Compound Name: Sulfasalazine 3-Isomer

Cat. No.: B129293

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## Introduction

Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] During its synthesis, process-related impurities, including positional isomers, can be formed.[2][3] One such critical impurity is the **sulfasalazine 3-isomer**, formally known as 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazeryl]benzoic acid. Regulatory bodies require the identification and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product. This application note details the use of **sulfasalazine 3-isomer** as an analytical standard for the accurate identification and quantification of this impurity in sulfasalazine active pharmaceutical ingredients (APIs) and finished pharmaceutical products.

## Application

The primary application of **sulfasalazine 3-isomer** as an analytical standard is in the quality control of sulfasalazine. It serves as a reference material for:

- **Peak identification:** In chromatographic analyses, the retention time of the **sulfasalazine 3-isomer** standard is used to unequivocally identify the corresponding impurity peak in a sample of sulfasalazine.

- **Method validation:** The standard is essential for validating analytical methods, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the 3-isomer impurity.
- **Impurity quantification:** By preparing a calibration curve using the **sulfasalazine 3-isomer** standard, the concentration of this impurity in a sulfasalazine sample can be accurately determined.
- **Stability studies:** The standard can be used to monitor the formation of the 3-isomer as a potential degradant in sulfasalazine stability samples under various stress conditions.

#### Chemical Information

Parameter	Information
IUPAC Name	2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Synonyms	3-((p-(2-Pyridylsulfamoyl)phenyl)azo)salicylic acid, Sulfasalazine EP Impurity F
CAS Number	66364-71-4
Molecular Formula	C <sub>18</sub> H <sub>14</sub> N <sub>4</sub> O <sub>5</sub> S
Molecular Weight	398.39 g/mol

## Protocols

### High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sulfasalazine 3-Isomer Impurity

This protocol describes a reversed-phase HPLC method for the separation and quantification of **sulfasalazine 3-isomer** from sulfasalazine.

#### 1.1. Chromatographic Conditions

Parameter	Condition
Column	XTerra® RP18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Methanol and 10 mM Ammonium Acetate Buffer (pH 7.0) (48:52, v/v)
Flow Rate	0.8 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection	UV at 360 nm

### 1.2. Preparation of Solutions

- **Standard Stock Solution (Sulfasalazine 3-Isomer):** Accurately weigh and dissolve an appropriate amount of **sulfasalazine 3-isomer** analytical standard in a suitable solvent (e.g., a mixture of methanol and 0.1 M NaOH) to obtain a concentration of 100 µg/mL.
- **Standard Solutions for Calibration:** Prepare a series of dilutions from the Standard Stock Solution in the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- **Sample Solution (Sulfasalazine API or Formulation):** Accurately weigh and dissolve the sulfasalazine sample in the mobile phase to obtain a final concentration of 1 mg/mL.

### 1.3. System Suitability

Before sample analysis, inject a standard solution (e.g., 1 µg/mL) six times. The relative standard deviation (RSD) of the peak area for the **sulfasalazine 3-isomer** should be not more than 2.0%.

### 1.4. Analysis

Inject the blank (mobile phase), standard solutions, and sample solution into the chromatograph and record the chromatograms.

### 1.5. Calculation

Identify the **sulfasalazine 3-isomer** peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the amount of the 3-isomer in the sample using the calibration curve generated from the standard solutions.

### 1.6. Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for sulfasalazine and its impurities.[4]

Parameter	Typical Value
Linearity Range	0.5 - 50 µg/mL (for Sulfasalazine)
Correlation Coefficient ( $r^2$ )	> 0.999
LOD	0.3 µg/mL (for Sulfasalazine)
LOQ	1.0 µg/mL (for Sulfasalazine)
Accuracy (% Recovery)	94 - 102%
Precision (%RSD)	< 2%

## Thin-Layer Chromatography (TLC) Method for the Identification of Sulfasalazine 3-Isomer

This protocol provides a TLC method for the qualitative identification of the **sulfasalazine 3-isomer** impurity.[5]

### 2.1. TLC Conditions

Parameter	Condition
Stationary Phase	TLC plates precoated with silica gel 60 F <sub>254</sub>
Mobile Phase	Ethyl acetate : Methanol : Ammonia 25% (10:7:3, v/v/v)
Application Volume	10 µL
Detection	Densitometric scanning at 360 nm

## 2.2. Preparation of Solutions

- Standard Solution: Prepare a 0.1 mg/mL solution of **sulfasalazine 3-isomer** analytical standard in a mixture of methanol and 0.1 M NaOH.
- Sample Solution: Prepare a 10 mg/mL solution of the sulfasalazine sample in the same solvent as the standard.

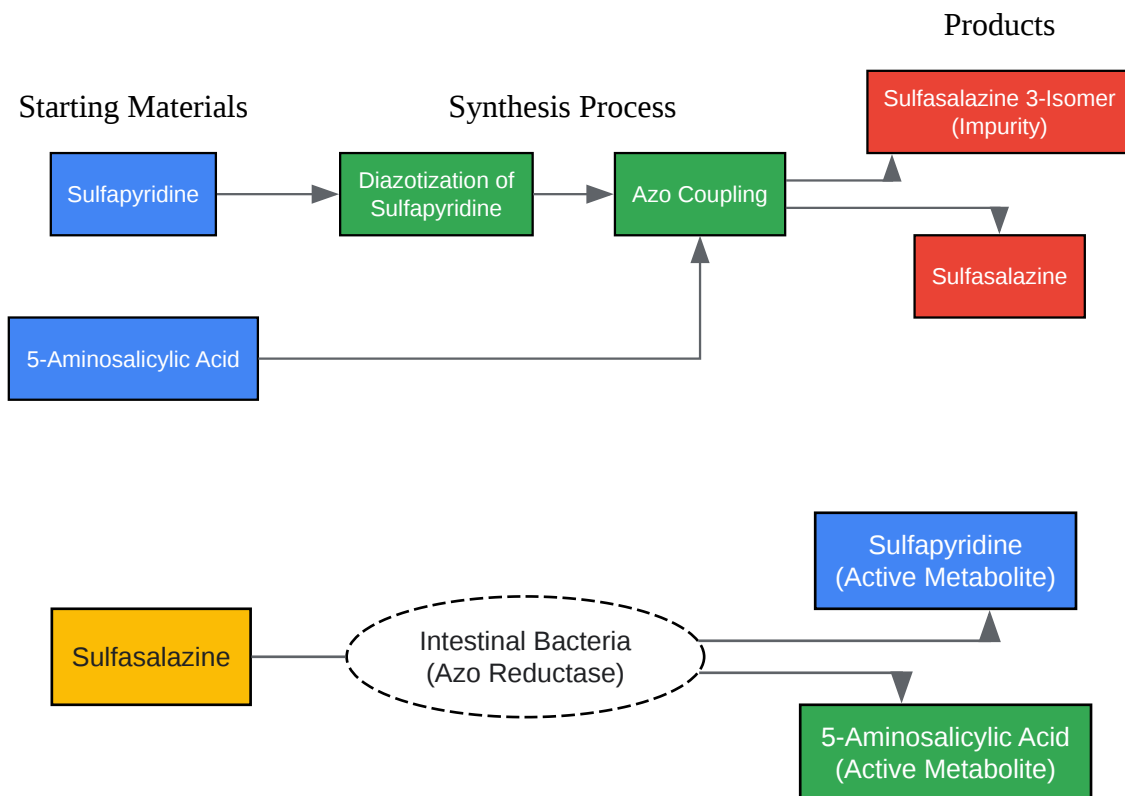
## 2.3. Procedure

Apply the standard and sample solutions to the TLC plate. Develop the chromatogram in a suitable chamber with the mobile phase. After development, dry the plate and visualize the spots under UV light or using a densitometer.

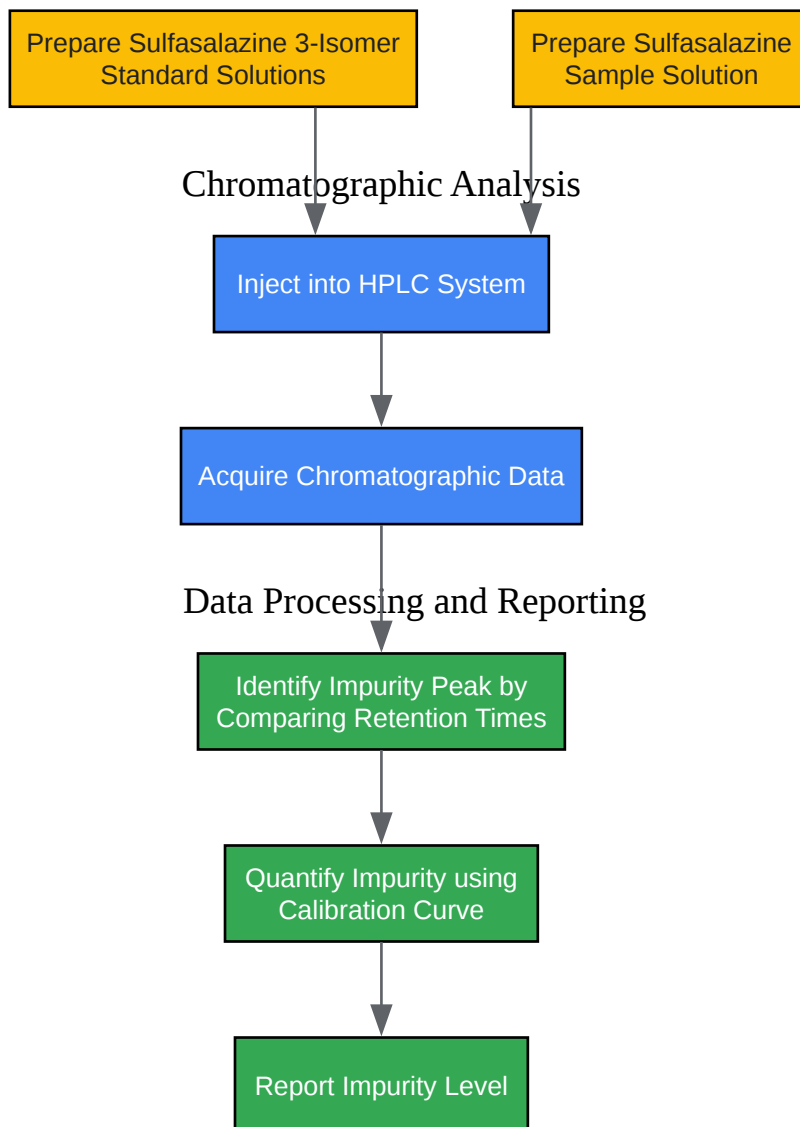
## 2.4. Identification

The R<sub>f</sub> value of the impurity spot in the sample chromatogram should correspond to that of the **sulfasalazine 3-isomer** standard.

# Visualizations



## Sample and Standard Preparation



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